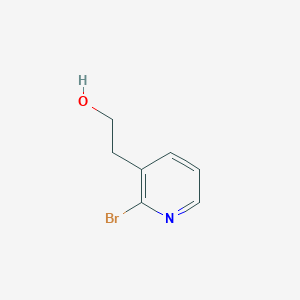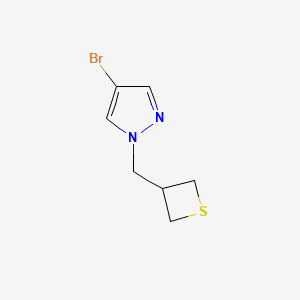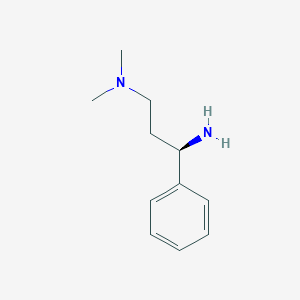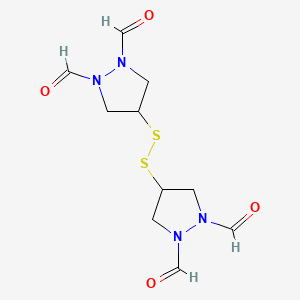
4,4'-Disulfanediylbis(pyrazolidine-1,2-dicarbaldehyde)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Disulfanediylbis(pyrazolidine-1,2-dicarbaldehyde): is a chemical compound characterized by the presence of two pyrazolidine rings connected via a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of pyrazolidine derivatives with sulfur-containing reagents under controlled conditions to form the disulfide linkage .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Disulfanediylbis(pyrazolidine-1,2-dicarbaldehyde) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyrazolidine derivatives.
Scientific Research Applications
4,4’-Disulfanediylbis(pyrazolidine-1,2-dicarbaldehyde) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-Disulfanediylbis(pyrazolidine-1,2-dicarbaldehyde) involves its ability to interact with biological molecules through its disulfide bond and aldehyde groups. The disulfide bond can undergo redox reactions, influencing cellular redox states, while the aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4,4’-Disulfanediylbis(2-aminobutanoic acid): Another disulfide-containing compound with different functional groups.
4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde: A similar compound with a phenyl group instead of a disulfide linkage.
Uniqueness
4,4’-Disulfanediylbis(pyrazolidine-1,2-dicarbaldehyde) is unique due to its combination of disulfide and aldehyde functionalities, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H14N4O4S2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[(1,2-diformylpyrazolidin-4-yl)disulfanyl]pyrazolidine-1,2-dicarbaldehyde |
InChI |
InChI=1S/C10H14N4O4S2/c15-5-11-1-9(2-12(11)6-16)19-20-10-3-13(7-17)14(4-10)8-18/h5-10H,1-4H2 |
InChI Key |
YUZYQKYDAMKAJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(N1C=O)C=O)SSC2CN(N(C2)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



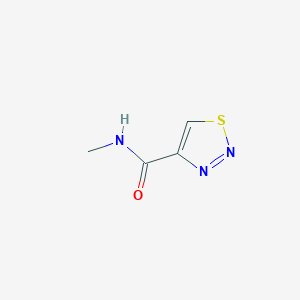
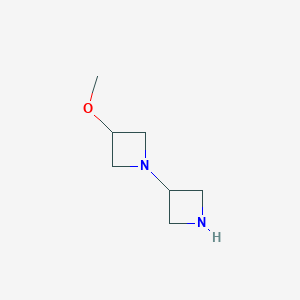



![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)
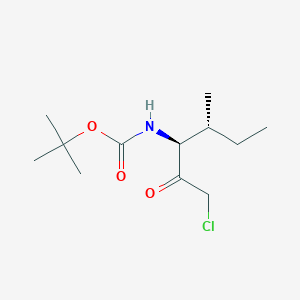
![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)

![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)
